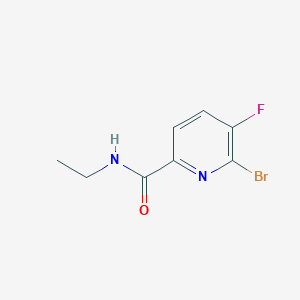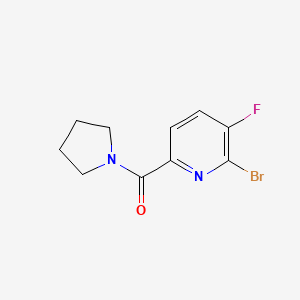
1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound, in particular, features a bromine and fluorine atom attached to the pyridine ring, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under specific conditions to yield the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours to achieve good yields.
Analyse Des Réactions Chimiques
1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound is used in the synthesis of advanced materials such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms in the pyridine ring enhances its ability to bind to biological targets such as enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(6-Bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine can be compared with other similar compounds such as:
2-Amino-5-fluoropyridine: This compound also features a fluorine atom on the pyridine ring but lacks the bromine atom and dimethylmethanamine group.
5-Bromo-2-methylpyridin-3-amine: This compound has a bromine atom on the pyridine ring but lacks the fluorine atom and dimethylmethanamine group.
The presence of both bromine and fluorine atoms in this compound imparts unique chemical properties that make it distinct from these similar compounds .
Propriétés
IUPAC Name |
1-(6-bromo-5-fluoropyridin-2-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2/c1-12(2)5-6-3-4-7(10)8(9)11-6/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENQIINKRLHXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














